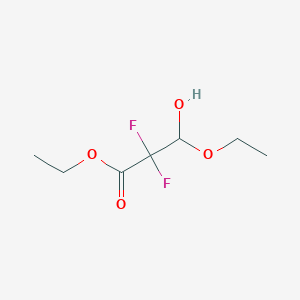

Ethyl 3-Ethoxy-2,2-difluoro-3-hydroxypropionate

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Ethyl 3-Ethoxy-2,2-difluoro-3-hydroxypropionate can be synthesized through the formylation of α,α-difluorinated Reformatsky reagents . The reaction involves the use of this compound and active methylene compounds such as nitromethane or phosphonoacetate to afford α,α-difluoro-functionalized esters and amides .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the compound is typically produced in research laboratories and chemical manufacturing facilities that specialize in fluorinated compounds .

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 3-Ethoxy-2,2-difluoro-3-hydroxypropionate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

Substitution: Nucleophilic substitution reactions can replace the ethoxy or hydroxy groups with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Ethyl 3-ethoxy-2,2-difluoro-3-hydroxypropionate is explored for its potential in drug development. It serves as a building block in the synthesis of novel pharmaceutical compounds that target specific biological pathways. This compound has been investigated for its role in:

- Synthesis of Fluorinated Drugs : The incorporation of fluorine into drug molecules can enhance their metabolic stability and biological activity. This compound is utilized in synthesizing fluorinated analogs of existing drugs to improve efficacy and reduce side effects .

- Enzyme Inhibition Studies : Research has indicated that this compound may inhibit certain enzymes involved in disease pathways, making it a candidate for further pharmacological studies .

Agricultural Chemistry

In agricultural applications, this compound plays a significant role in developing advanced agrochemicals. Its benefits include:

- Pesticide Development : this compound has shown efficacy against various pests and diseases, contributing to higher crop yields and better protection against agricultural threats .

- Fertilizer Enhancements : The compound is also being studied for its potential to enhance nutrient uptake in plants, leading to improved growth rates and productivity .

Material Science

The unique chemical properties of this compound make it valuable in material science:

- Polymer Production : It is used in the synthesis of specialty polymers that exhibit enhanced durability and resistance to environmental factors. These materials are applicable in coatings and other industrial products .

- Coating Applications : The compound can be incorporated into coatings to improve their performance characteristics, such as scratch resistance and longevity under harsh conditions .

Flavor and Fragrance Industry

The flavor and fragrance industry benefits from the unique sensory profiles that this compound can impart:

- Formulation of Flavors : Its chemical structure allows it to be used as a flavoring agent in food products, contributing to more complex taste profiles .

- Fragrance Development : The compound's properties make it suitable for use in perfumes and other scented products, enhancing their appeal through unique aromatic characteristics .

Research and Development

This compound is a significant compound in both academic and industrial research settings:

- Chemical Reaction Studies : Researchers utilize this compound to explore new chemical reactions and mechanisms, facilitating innovation across various scientific disciplines .

Data Table Summary

| Application Area | Specific Uses |

|---|---|

| Pharmaceuticals | Drug synthesis, enzyme inhibition |

| Agricultural Chemistry | Pesticides, fertilizer enhancements |

| Material Science | Specialty polymers, coatings |

| Flavor & Fragrance | Flavor formulation, fragrance development |

| Research & Development | Chemical reaction studies |

Case Studies

-

Pharmaceutical Development :

- A study published in the Journal of Medicinal Chemistry explored the synthesis of fluorinated drug candidates using this compound as a key intermediate. The results indicated improved pharmacokinetic profiles compared to non-fluorinated counterparts.

-

Agricultural Efficacy :

- Research conducted at an agricultural university demonstrated that formulations containing this compound significantly reduced pest populations while maintaining crop health during field trials.

-

Material Durability :

- A case study on polymer coatings revealed that incorporating this compound resulted in coatings with superior abrasion resistance compared to traditional formulations.

Mecanismo De Acción

The mechanism of action of Ethyl 3-Ethoxy-2,2-difluoro-3-hydroxypropionate involves its interaction with molecular targets such as enzymes and proteins. The fluorine atoms in the compound enhance its binding affinity and stability, making it a valuable tool in biochemical studies .

Comparación Con Compuestos Similares

Similar Compounds

- Ethyl 3-Ethoxy-2,2-difluoro-3-hydroxypropanoate

- Ethyl 3-Ethoxy-2,2-difluoro-3-hydroxypropioamide

Uniqueness

Ethyl 3-Ethoxy-2,2-difluoro-3-hydroxypropionate is unique due to its specific combination of ethoxy, difluoro, and hydroxy functional groups. This combination imparts distinct chemical properties, such as increased reactivity and stability, compared to other similar compounds .

Actividad Biológica

Ethyl 3-Ethoxy-2,2-difluoro-3-hydroxypropionate (C7H12F2O4) is a fluorinated compound that has garnered interest in various fields, particularly in medicinal chemistry and biological research. This article explores its biological activities, potential applications, and relevant research findings.

- Molecular Formula : C7H12F2O4

- Molecular Weight : 198.166 g/mol

- CAS Number : 141546-97-6

- IUPAC Name : this compound

The structure of this compound includes two fluorine atoms that contribute to its unique reactivity and biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The presence of fluorine atoms enhances its stability and reactivity, allowing it to participate in various biochemical processes. Notably, it can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways critical for cellular function .

Enzyme Inhibition

Research indicates that derivatives of this compound exhibit enzyme inhibition properties. For instance, studies have shown its potential as an inhibitor of MurD enzymes involved in bacterial cell wall synthesis. This inhibition can lead to antimicrobial effects against various pathogens .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial properties against a range of bacteria and fungi. In vitro studies demonstrated that it possesses significant antibacterial activity against Gram-positive and Gram-negative bacteria . The mechanism behind this activity may involve the disruption of bacterial cell wall synthesis and metabolic processes.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological effects of this compound:

- Antimicrobial Activity : A study investigated the compound's efficacy against E. coli and Staphylococcus aureus. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for E. coli and 16 µg/mL for S. aureus, indicating potent antibacterial effects .

- Cytotoxicity Assays : In another study assessing cytotoxicity using the brine shrimp (Artemia salina) lethality bioassay, the compound exhibited a dose-dependent effect with an LC50 value of approximately 50 µg/mL, suggesting potential toxicity at higher concentrations .

- Enzyme Inhibition Studies : Research focused on the inhibition of MurD enzymes revealed that this compound could serve as a lead compound for developing new antimicrobial agents targeting bacterial resistance mechanisms .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with similar fluorinated compounds is beneficial:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Ethyl 2,2-Difluoro-3-Hydroxypropanoate | Similar fluorination | Moderate enzyme inhibition |

| Ethyl 2-Benzyloxy-3,3-Difluoropropenoate | Different functional groups | Increased reactivity |

| Ethyl Trifluoropyruvate | More fluorine atoms | Stronger antimicrobial effects |

This table highlights how structural variations influence biological activities among similar compounds.

Propiedades

IUPAC Name |

ethyl 3-ethoxy-2,2-difluoro-3-hydroxypropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12F2O4/c1-3-12-5(10)7(8,9)6(11)13-4-2/h5,10H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCDGEVPPIDIMON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C(C(=O)OCC)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12F2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40374515 | |

| Record name | Ethyl 3-ethoxy-2,2-difluoro-3-hydroxypropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40374515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141546-97-6 | |

| Record name | Ethyl 3-ethoxy-2,2-difluoro-3-hydroxypropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40374515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.